molecular formula C25H32ClF2NO4 B1679520 Ronacaleret hydrochloride CAS No. 702686-96-2

Ronacaleret hydrochloride

Cat. No.: B1679520
CAS No.: 702686-96-2
M. Wt: 484.0 g/mol
InChI Key: BQGSCEAKPBWIDI-VEIFNGETSA-N
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Description

Ronacaleret hydrochloride is a calcium-sensing receptor antagonist. It is primarily investigated for its potential therapeutic effects in treating conditions such as osteoporosis. By antagonizing calcium-sensing receptors on the surface of the parathyroid gland, this compound triggers a transient release of the body’s own stores of parathyroid hormone, which may help rebuild bone mass and improve overall bone microarchitecture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ronacaleret hydrochloride involves multiple steps, starting from the preparation of key intermediates. The process typically includes the following steps:

    Formation of the Indene Intermediate: This involves the reaction of a suitable starting material with reagents to form the indene structure.

    Amination and Hydroxylation: The indene intermediate undergoes amination and hydroxylation to introduce the amino and hydroxyl groups.

    Coupling with Difluorophenyl Propanoic Acid: The intermediate is then coupled with a difluorophenyl propanoic acid derivative to form the final product.

    Hydrochloride Formation: The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ronacaleret hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur at specific positions on the aromatic ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Ronacaleret hydrochloride has several scientific research applications:

Mechanism of Action

Ronacaleret hydrochloride exerts its effects by antagonizing calcium-sensing receptors on the surface of the parathyroid gland. This antagonism triggers a transient release of parathyroid hormone, which helps to rebuild bone mass and improve bone microarchitecture. The molecular targets involved include the extracellular calcium-sensing receptors, and the pathways include the regulation of parathyroid hormone release and bone remodeling processes .

Comparison with Similar Compounds

Similar Compounds

    Cinacalcet hydrochloride: Another calcium-sensing receptor antagonist used to treat hyperparathyroidism.

    Etelcalcetide hydrochloride: A synthetic peptide that acts as an allosteric modulator of calcium-sensing receptors.

    Strontium ranelate: A divalent cation used to treat osteoporosis by activating calcium-sensing receptors.

Uniqueness

Ronacaleret hydrochloride is unique in its specific antagonistic action on calcium-sensing receptors, leading to a transient release of parathyroid hormone. This mechanism distinguishes it from other compounds like Cinacalcet hydrochloride, which increases the sensitivity of calcium-sensing receptors, and Strontium ranelate, which acts as an agonist .

Properties

CAS No.

702686-96-2

Molecular Formula

C25H32ClF2NO4

Molecular Weight

484.0 g/mol

IUPAC Name

3-[3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]-4,5-difluorophenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C25H31F2NO4.ClH/c1-25(2,13-17-9-18-5-3-4-6-19(18)10-17)28-14-20(29)15-32-22-12-16(7-8-23(30)31)11-21(26)24(22)27;/h3-6,11-12,17,20,28-29H,7-10,13-15H2,1-2H3,(H,30,31);1H/t20-;/m1./s1

InChI Key

BQGSCEAKPBWIDI-VEIFNGETSA-N

SMILES

CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O.Cl

Isomeric SMILES

CC(C)(CC1CC2=CC=CC=C2C1)NC[C@H](COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O.Cl

Canonical SMILES

CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O.Cl

Appearance

Solid powder

Key on ui other cas no.

702686-96-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SB751689;  SB-751689;  SB 751689;  SB751689A;  SB-751689A;  SB 751689A;  SB751689-A;  Ronacaleret HCl.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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